
N-(1,2,3,4-tetrahydronaphthalen-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-(1,2,3,4-tetrahydronaphthalen-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide” is a complex organic molecule. It contains a tetrahydronaphthalen-2-yl group, a benzodioxine group, and a carboxamide group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups in space. The tetrahydronaphthalen-2-yl group is a cyclic structure, as is the benzodioxine group . The carboxamide group would likely be attached to the benzodioxine ring .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the carboxamide group, which is a common functional group in organic chemistry and can participate in a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzodioxine and tetrahydronaphthalen-2-yl groups could influence its solubility, stability, and reactivity .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Enantioselective Synthesis of 1,2-Dihydronaphthalenes : This chemical framework is crucial in both medicinal and synthetic chemistry for generating molecules with specific stereochemistry, leading to potential applications in drug development and chemical synthesis. The catalytic asymmetric construction of 1,2-dihydronaphthalenes through N-heterocyclic carbene-catalyzed cascade annulation reactions demonstrates the versatility and importance of these compounds in organic chemistry (Perveen et al., 2017).
Pharmacological Applications
Anticancer Activity : Derivatives of tetrahydronaphthalene have been synthesized and evaluated for their cytotoxic activity against various human cancer cell lines. Some compounds showed remarkable cytotoxic activity, indicating the potential of these derivatives as anticancer agents (Ravichandiran et al., 2019).
Cardiovascular Agents : Certain N-substituted amino alcohols derived from tetrahydronaphthalene were investigated for their vasodilating activity in anesthetized dogs and β-blocking activity, highlighting their potential use as cardiovascular agents (Miyake et al., 1983).
Glycogen Phosphorylase Inhibitors : In the search for novel glycogen phosphorylase inhibitors, certain N-bicyclo-5-chloro-1H-indole-2-carboxamide derivatives with tetrahydronaphthalene structures demonstrated potent inhibitory activity, suggesting their use in treating metabolic disorders like diabetes (Onda et al., 2008).
Thromboxane A2 Synthase Inhibitors : N-imidazolyl derivatives of tetrahydronaphthalene were synthesized and tested as inhibitors of thromboxane A2 synthase, showing significant activity and potential for clinical investigation in managing thrombosis (Cozzi et al., 1991).
Antimicrobial and Anticoagulant Screening : Some tetrahydronaphthalene derivatives were synthesized and screened for their antimicrobial activity against Gram-positive bacteria, and others were investigated for their anticoagulant effects, demonstrating the diverse biological activities of these compounds (Zheng et al., 2021); (Nguyen & Ma, 2017).
Mécanisme D'action
Target of Action
The primary target of N-(1,2,3,4-tetrahydronaphthalen-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide, also known as Nepicastat , is dopamine-β-hydroxylase (DβH) . DβH is an enzyme that catalyzes the conversion of dopamine to norepinephrine, playing a crucial role in the biosynthesis of catecholamines.
Mode of Action
Nepicastat acts as an inhibitor of DβH . By inhibiting DβH, it prevents the conversion of dopamine to norepinephrine. This results in an increase in dopamine levels and a decrease in norepinephrine levels, which can affect various physiological processes, including mood regulation and stress response.
Result of Action
The molecular and cellular effects of Nepicastat’s action primarily involve changes in neurotransmitter levels. By inhibiting DβH, Nepicastat increases dopamine levels and decreases norepinephrine levels. This can have various effects, depending on the specific physiological context. For example, Nepicastat has been investigated for the treatment of conditions like Cocaine Dependence and Posttraumatic Stress Disorder .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(1,2,3,4-tetrahydronaphthalen-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c21-19(15-6-8-17-18(12-15)23-10-9-22-17)20-16-7-5-13-3-1-2-4-14(13)11-16/h1-4,6,8,12,16H,5,7,9-11H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNOCHTRCSYMJBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2CC1NC(=O)C3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,2,3,4-tetrahydronaphthalen-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

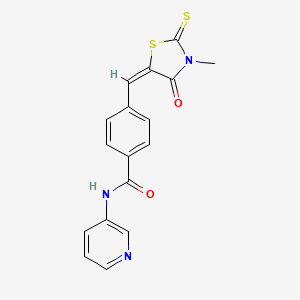
![2-(2-(1-allyl-5-oxopyrrolidin-3-yl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide](/img/structure/B2456209.png)
![FC(F)(F)C(F)(F)N=[N+]=[N-]](/img/structure/B2456210.png)
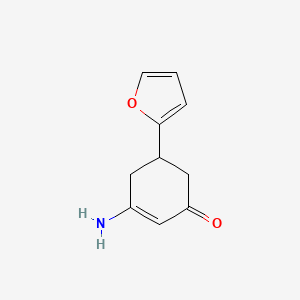
![N-methyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2456215.png)
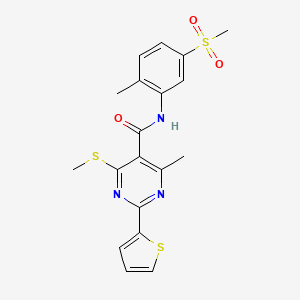
![2-[1-(4-chloro-3-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2456217.png)
![8-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2456218.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2456222.png)
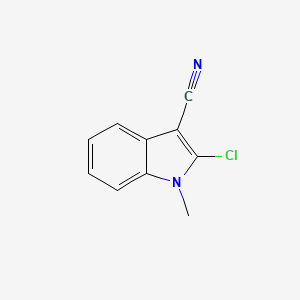


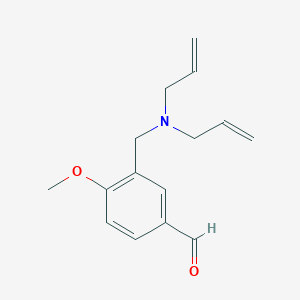
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-difluorobenzenesulfonamide](/img/structure/B2456228.png)